molecular formula C11H13Cl2NO B570433 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride CAS No. 1425366-60-4

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride

Cat. No.: B570433
CAS No.: 1425366-60-4
M. Wt: 246.131
InChI Key: AXJMGSQRUFSIAN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a piperidinone ring substituted with a 2-chlorophenyl group. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-piperidinol: A related compound with a hydroxyl group instead of a ketone.

    3-(2-Chlorophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.

    2-Chlorobenzoylpiperidine: A precursor in the synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the 2-chlorophenyl group and the piperidinone ring imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14;/h1-4,9,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMGSQRUFSIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425366-60-4
Record name 4-Piperidinone, 3-(2-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425366-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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